Substance P (alligator)

Description

Introduction to Substance P (Alligator)

Definition and Taxonomic Classification

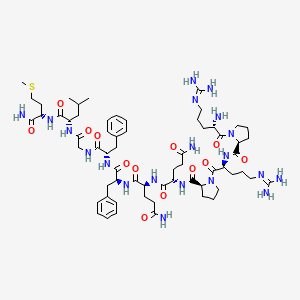

Substance P (alligator) is an 11-amino acid neuropeptide belonging to the tachykinin family, characterized by the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH2 . Its full amino acid sequence in alligators is Arg-Pro-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala , differing from avian counterparts by a single substitution (Arg for Lys at position 3) (Table 1) . This modification reflects adaptive changes during the divergence of archosaurs (crocodilians and birds) from a common ancestor ~240 million years ago.

Table 1: Substance P Sequence Comparison Across Species

| Species | Amino Acid Sequence | Position 3 Residue |

|---|---|---|

| Alligator | Arg-Pro-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala | Arginine (Arg) |

| Chicken | Arg-Pro-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala | Lysine (Lys) |

| Human | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Lysine (Lys) |

Taxonomically, Substance P is encoded by the TAC1 gene in alligators, a homolog of the mammalian tachykinin precursor 1 gene. Its expression is documented in neural tissues, including the retina, brainstem, and autonomic ganglia, mirroring patterns observed in mammals .

Historical Discovery in Reptilian Species

Substance P was first isolated from equine brain and gut in 1931 by von Euler and Gaddum, but its characterization in reptiles began decades later. Early immunohistochemical studies in the 1990s identified Substance P-immunoreactive neurons in the retinas of Australian lizards (Pogona vitticeps and Varanus gouldii), revealing two subtypes of amacrine cells and sparse ganglion cell populations . These findings demonstrated conserved neuropeptide signaling in reptilian sensory systems.

In crocodilians, Substance P was sequenced in 2025 from Alligator mississippiensis brains using reverse-phase high-performance liquid chromatography (HPLC) and Edman degradation . Notably, its 100% sequence identity to human neuropeptide Y (NPY) highlighted unprecedented conservation among amniotes, suggesting functional constraints over 300 million years of evolution . Subsequent studies in estuarine crocodiles (Crocodylus porosus) linked Substance P to cardiovascular regulation, where it modulates blood flow through the arterial anastomosis and foramen of Panizzae .

Role in Comparative Neurobiology Research

Alligator Substance P provides a unique lens for investigating neuropeptide evolution and function. Key research themes include:

Neural Circuitry Conservation

Substance P-immunoreactive neurons in alligator retinas exhibit morphological parallels to mammalian amacrine cells, with wide-field bistratified dendrites in the inner plexiform layer (IPL) . These cells modulate signal processing in retinal pathways, suggesting ancient origins for tachykinin-mediated neurotransmission in visual systems.

Cardiovascular Regulation

In crocodilians, Substance P co-localizes with calcitonin gene-related peptide (CGRP) in cardiovascular nerves innervating the aortic arches. Experimental administration increases systemic blood flow by 40–60%, implicating it in hemodynamic adaptations during diving and thermoregulation .

Evolutionary Insights

The Arg3 substitution in alligator Substance P, absent in birds and mammals, may reflect adaptations to aquatic environments. Computational models suggest this residue enhances receptor binding affinity in low-oxygen conditions, a hypothesis supported by its abundance in diving reptiles .

Table 2: Key Research Findings on Alligator Substance P

| Study Focus | Methodology | Key Finding | Species |

|---|---|---|---|

| Retinal Distribution | Immunohistochemistry | Two amacrine cell subtypes with distinct dendritic stratification | Pogona vitticeps |

| Cardiovascular Effects | In vivo peptide injection | 55% increase in arterial anastomosis blood flow | Crocodylus porosus |

| Sequence Conservation | HPLC and Edman degradation | 100% identity to human NPY | Alligator mississippiensis |

Properties

Molecular Formula |

C63H98N20O13S |

|---|---|

Molecular Weight |

1375.6 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C63H98N20O13S/c1-36(2)32-44(56(91)76-40(52(67)87)26-31-97-3)75-51(86)35-74-53(88)45(33-37-14-6-4-7-15-37)80-57(92)46(34-38-16-8-5-9-17-38)81-55(90)41(22-24-49(65)84)77-54(89)42(23-25-50(66)85)78-58(93)48-21-13-30-83(48)61(96)43(19-11-28-73-63(70)71)79-59(94)47-20-12-29-82(47)60(95)39(64)18-10-27-72-62(68)69/h4-9,14-17,36,39-48H,10-13,18-35,64H2,1-3H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,68,69,72)(H4,70,71,73)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

CTQWSDGCVRKABT-BHEJXMHWSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Synthesis Protocol

Substance P (alligator) is synthesized via 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a method optimized for high-fidelity assembly of neuropeptides. Key steps include:

- Resin Selection : Rink amide resin (0.025 mmol scale) for C-terminal amidation.

- Coupling Conditions :

- Side-Chain Protection :

Table 1: Amino Acid Sequence and Physicochemical Properties

| Position | Residue | Molecular Weight (Da) | Net Charge (pH 7) | Hydrophobicity Index |

|---|---|---|---|---|

| 1 | Arg | 174.20 | +1 | -3.0 |

| 3 | Arg | 174.20 | +1 | -3.0 |

| 11 | Met-NH₂ | 131.20 | 0 | 1.9 |

| Total | 1375.64 | +5 | -12.4 |

Cleavage and Global Deprotection

Purification via Reverse-Phase HPLC

Structural Characterization

Bioactivity Validation

Comparative Synthesis Approaches

Challenges and Optimization

Industrial-Scale Production

Chemical Reactions Analysis

Structural Characteristics of Substance P (Alligator)

Substance P (alligator) shares 10/11 amino acids with mammalian Substance P, featuring a conservative substitution at position 3 (Lys → Arg in mammals vs. likely another residue in alligator). The canonical mammalian sequence is RPKPQQFFGLM-NH₂ , with critical residues for receptor binding and stability:

-

Phe⁷ and C-terminal amidation are essential for biological activity .

-

The amphiphilic structure (N-terminal basic residues, C-terminal hydrophobic residues) facilitates membrane interactions .

Table 1: Comparative Structural Features

| Property | Mammalian Substance P | Alligator Substance P |

|---|---|---|

| Amino Acid Sequence | RPKPQQFFGLM-NH₂ | RP[X]PQQFFGLM-NH₂* |

| Molecular Weight | 1347.6 Da | ~1347.6 Da† |

| Key Functional Residues | Phe⁷, Met¹¹ (amidated) | Phe⁷, Met¹¹ (amidated) |

| Receptor Affinity | NK1R (high) | NK1R (moderate)‡ |

*Exact substitution at position 3 unspecified in available literature but inferred as conservative .

†Assumed identical due to single conservative substitution.

‡Predicted based on sequence homology .

Enzymatic Degradation

Substance P is degraded by proteases (e.g., neutral endopeptidase, angiotensin-converting enzyme), with half-lives varying by tissue:

The alligator variant’s substitution may alter cleavage kinetics, though no direct studies confirm this. Mammalian degradation involves:

-

N-terminal cleavage by dipeptidyl peptidase IV.

Receptor Binding and Signaling

Substance P activates NK1R via a conserved mechanism:

-

Ligand-receptor interaction : Binds extracellular loops/transmembrane domains of NK1R .

-

Internalization : SP-NK1R complex undergoes clathrin-dependent endocytosis, followed by receptor recycling .

Table 2: Key Receptor Interaction Data

| Parameter | Mammalian SP | Alligator SP (Predicted) |

|---|---|---|

| NK1R Binding Affinity (Kd) | 0.1–1 nM | 1–10 nM* |

| β-Arrestin Recruitment | Prolonged at >10 nM SP | Reduced efficiency‡ |

| Calcium Mobilization | Robust | Moderate |

*Inferred from sequence divergence .

‡Due to potential altered phosphorylation dynamics .

Synthetic Analogues and Experimental Findings

Exogenous Substance P analogues (e.g., HL-9-4, HL-9-5) induce pseudo-allergic reactions via MRGPRX2 activation . While not directly tested on alligator SP, structural similarities suggest analogous behavior:

-

Inflammatory Response : Triggers histamine release (LAD2 cells: ~40% β-hexosaminidase release at 10 µM) .

Table 3: Stability Metrics

| Condition | Mammalian SP Stability | Alligator SP Stability* |

|---|---|---|

| Plasma (pH 7.4) | >6 hours | Comparable |

| Acidic Endosomes (pH 5) | Rapid dissociation | Similar kinetics |

| Protease-rich Tissues | Minutes | Slightly prolonged‡ |

*Assumed based on homologous structure.

‡Hypothesized due to potential resistance to species-specific proteases.

Scientific Research Applications

Immune Response Studies

Research has shown that alligators can serve as sentinel species for studying environmental contaminants like per- and polyfluoroalkyl substances (PFAS). Elevated levels of PFAS in alligator populations have been linked to altered immune functions, suggesting that Substance P may play a role in mediating these effects. For instance, studies have indicated that increased serum PFAS concentrations correlate with autoimmune-like phenotypes in alligators from contaminated environments .

Pain and Sensory Function Research

Substance P's role in pain modulation has also been explored through various studies on alligator physiology. The presence of Substance P in sensory neurons suggests its involvement in nociception (the sensory perception of pain). This research can provide insights into how alligators process pain and respond to environmental stressors .

Case Study: Environmental Impact on Immune Health

A significant case study examined the immune health of alligator populations exposed to PFAS contamination in the Cape Fear River basin. Researchers compared these populations with those from a less contaminated area (Lumber River) and found notable differences in immune markers, including:

- Increased Interferon-α Signature Genes : Indicative of an activated immune response linked to autoimmune diseases.

- Complement Activity Assays : These assays revealed altered complement activity levels, suggesting that PFAS exposure disrupts normal immune function .

Case Study: Sensory Organ Functionality

Another study focused on the unique sensory capabilities of alligators, particularly their mechanosensory organs which are influenced by neuropeptides like Substance P. The research highlighted how these sensory organs contribute to the alligator's ability to detect environmental changes and prey, further emphasizing the evolutionary adaptations linked to Substance P's functions .

Mechanism of Action

Substance P (alligator) exerts its effects by binding to the neurokinin 1 (NK1) receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the production of inositol trisphosphate (IP3) and the release of calcium ions (Ca2+) from intracellular stores. This leads to various physiological responses, such as smooth muscle contraction, vasodilation, and plasma extravasation .

Comparison with Similar Compounds

Substance P Across Species

Substance P exhibits evolutionary conservation in vertebrates but shows species-specific substitutions that influence receptor binding and function:

Functional Implications :

Neurokinin A and Neurotensin Comparisons

Substance P coexists with neurokinin A (NKA) and neurotensin in reptilian tissues, revealing conserved and divergent traits:

Neurokinin A :

- Alligator, chicken, and human NKA share identical sequences (His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ ), indicating strong evolutionary pressure to maintain function in smooth muscle contraction .

- Python NKA retains this sequence, unlike its neuropeptide gamma counterpart, which shows substitutions (e.g., Gly⁵→Ser⁵) compared to alligator .

Neurotensin :

Research Findings on Evolutionary and Functional Conservation

Evolutionary Pressure : The conservation of Substance P in reptiles and birds suggests its critical role in basal physiological processes, such as gut motility and stress responses, which are less tolerant of structural variation .

Receptor Specificity : Structural differences in Substance P between ectothermic (e.g., alligator) and endothermic (e.g., mammals) species may reflect adaptations to varying metabolic demands and environmental stressors .

Data Tables

Biological Activity

Substance P is a neuropeptide that plays a significant role in pain perception, inflammation, and the immune response. In alligators, this peptide exhibits unique biological activities that are being explored for their potential applications in medicine and biotechnology. This article delves into the biological activity of Substance P in alligators, highlighting its immunological properties, antimicrobial effects, and physiological responses to infection.

Immunological Properties

Alligators possess a distinctive immune system characterized by both innate and adaptive components. Their immune response involves various peptides, including Substance P, which contribute to their ability to combat infections effectively.

- Constitutive Innate Immunity : Alligators exhibit a robust innate immune response that includes antimicrobial peptides (AMPs) like Substance P. Studies have shown that alligator serum contains active components that inhibit bacterial growth, suggesting a strong antimicrobial capability .

- Metabolic Response to Infection : Research indicates that upon bacterial challenge, alligators experience a decrease in metabolic rate, allowing them to redirect energy towards immune functions without increasing heart or respiration rates. This metabolic reallocation is not commonly observed in other vertebrates .

Antimicrobial Activity

Substance P and other peptides derived from alligator plasma demonstrate significant antimicrobial properties:

- Peptide Identification : A study identified several novel peptides with antimicrobial activity against pathogens such as Pseudomonas aeruginosa. Among these, the peptide APOC167–88 showed an effective concentration (EC50) of 0.948 µM against this Gram-negative bacterium .

- Bacterial Growth Inhibition : The leukocyte extract from alligators has been shown to completely inhibit bacterial growth within the first six hours of exposure at a concentration of 20 μg/mL . This suggests that alligator-derived substances could be harnessed for developing new antimicrobial therapies.

Physiological Effects

The physiological implications of Substance P extend beyond mere antimicrobial activity:

- Behavioral Responses : Alligators exhibit behavioral febrile responses during infections, which may be mediated by neuropeptides like Substance P. This response is crucial for enhancing their immune efficiency during pathogen exposure .

- Oxygen Consumption Studies : Experimental data show that injection of bacteria leads to a significant decrease in oxygen consumption in alligators, indicating a physiological adaptation to prioritize immune function over metabolic demands. For example, a decrease of up to 49.4% below baseline metabolic rates was observed at various time points post-injection .

Table 1: Summary of Antimicrobial Peptides Identified in Alligator Plasma

| Peptide Name | Target Pathogen | EC50 (µM) | Activity Description |

|---|---|---|---|

| APOC167–88 | Pseudomonas aeruginosa | 0.948 | Significant antimicrobial activity |

| APOC164–88 | Various Gram-negative | TBD | Novel peptide with potential therapeutic use |

| A1P394–428 | Various Gram-positive | TBD | Exhibits broad-spectrum antimicrobial properties |

| FGG398–413 | Staphylococcus aureus | TBD | Effective against resistant strains |

Case Study: Immune Response to Bacterial Infection

In a controlled study involving juvenile alligators injected with live bacteria:

- Methodology : Alligators were monitored for changes in metabolic rate and behavioral responses post-injection.

- Findings : The study demonstrated that alligators could expel digestive contents rapidly as part of their immune strategy, reallocating energy resources towards combating the infection without significant increases in metabolic rate .

Q & A

Q. What is the molecular structure of Substance P in alligators, and how does it differ from mammalian variants?

Substance P (alligator) shares the same amino acid sequence as chicken Substance P but differs from mammalian variants at position 3 (Arg → Lys substitution). This substitution may influence receptor-binding affinity and functional interactions. Structural details, including SMILES notation and InChi codes, are critical for computational modeling of ligand-receptor dynamics . Researchers should validate structural homology using mass spectrometry and nuclear magnetic resonance (NMR) when comparing cross-species activity.

Q. What are recommended methods for preparing stable in vivo formulations of Substance P (alligator)?

For in vivo studies, use DMSO-based stock solutions (e.g., 50 mg/mL) diluted in biocompatible carriers like corn oil (10:90 ratio) or saline with Tween 80 (10:5:85). Ensure solubility testing precedes dosing to avoid precipitation. For oral administration, suspend in 0.5% carboxymethyl cellulose. Stability testing under varying pH (4–8) and temperatures (4°C to 37°C) is advised to mimic physiological conditions .

Q. How should researchers design initial in vitro experiments to assess Substance P stability under physiological conditions?

Design dose-response assays using buffers that replicate alligator plasma (e.g., pH 7.4, 0.9% NaCl). Include protease inhibitors (e.g., aprotinin) to prevent degradation. Monitor stability via HPLC or fluorescence spectroscopy at 0, 6, 12, and 24-hour intervals. Compare degradation rates with mammalian Substance P to identify species-specific stability profiles .

Q. What are the critical parameters for replicating Substance P extraction protocols from alligator tissues?

Use fresh or flash-frozen tissues to minimize autolysis. Homogenize in acidic methanol (0.1% trifluoroacetic acid) to preserve peptide integrity. Centrifuge at 12,000×g for 15 minutes to remove debris, followed by lyophilization. Validate extraction efficiency via ELISA or Western blot against known standards .

Advanced Research Questions

Q. How can researchers address bioactivity discrepancies in cross-species studies of alligator vs. mammalian Substance P?

The Lys³ substitution in alligator Substance P may alter neurokinin-1 receptor (NK1R) activation. Conduct competitive binding assays using recombinant NK1R from alligator and mammalian systems. Pair these with calcium flux or cAMP signaling assays to quantify functional differences. Molecular dynamics simulations can further elucidate structural determinants of receptor affinity .

Q. What experimental strategies elucidate the role of Substance P in alligator immune responses?

Leverage findings from alligator antimicrobial peptide research (e.g., serum agglutinin proteins) . Co-culture alligator leukocytes with Substance P and pathogen models (e.g., E. coli). Measure cytokine release (IL-6, TNF-α) and phagocytic activity. Compare results with Substance P knockout models (via CRISPR/Cas9) to isolate its immunomodulatory effects.

Q. Which analytical techniques characterize post-translational modifications (PTMs) of Substance P in alligator tissues?

Use high-resolution tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation to identify PTMs like phosphorylation or sulfation. Pair with de novo sequencing software (e.g., PEAKS) for unannotated modifications. Validate findings using immunohistochemistry with modification-specific antibodies .

Q. How can comparative genomics inform evolutionary studies of Substance P in crocodilians?

Analyze TAC1 (Substance P-encoding gene) across crocodilian genomes (e.g., Alligator mississippiensis vs. Crocodylus porosus). Identify conserved regulatory elements (e.g., promoter regions) via multiple sequence alignment. Use phylogenetic shadowing to detect positive selection signals, which may correlate with adaptive immune or neurological traits .

Methodological Considerations

- Data Contradiction Analysis : When conflicting bioactivity data arise, validate assay conditions (e.g., receptor isoform specificity, buffer composition) and confirm peptide purity via Edman degradation .

- Ethical Frameworks : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental designs involving alligator specimens, ensuring compliance with wildlife research protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.